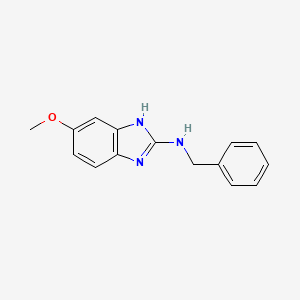

N-benzyl-6-methoxy-1H-benzimidazol-2-amine

Descripción

The Benzimidazole (B57391) Core as a Privileged Scaffold in Medicinal Chemistry

The benzimidazole ring system, an aromatic bicyclic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444), is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comeurekaselect.com This designation is attributed to its ability to bind to a diverse array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govbohrium.com The structural and electronic properties of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to effectively interact with various enzymes and receptors. nih.govbohrium.com

The versatility of this scaffold is evident in the numerous FDA-approved drugs that incorporate the benzimidazole nucleus. nih.govnih.gov These drugs span a wide range of therapeutic areas, demonstrating the scaffold's adaptability in drug design. researchgate.net The electron-rich nitrogen heterocycles of benzimidazole can readily accept or donate protons, facilitating interactions with a broad spectrum of therapeutic targets. nih.gov Consequently, derivatives of this core structure have been developed as treatments for a multitude of conditions.

Table 1: Therapeutic Applications of Benzimidazole Derivatives

| Therapeutic Area | Examples of Pharmacological Activity |

|---|---|

| Infectious Diseases | Antimicrobial, Antiviral, Anthelmintic, Antifungal, Antiprotozoal nih.govresearchgate.netijpsjournal.com |

| Oncology | Anticancer, Antineoplastic nih.govnih.gov |

| Cardiovascular Diseases | Antihypertensive nih.govresearchgate.net |

| Gastrointestinal Disorders | Antiulcer researchgate.netijpsjournal.com |

| Inflammatory Conditions | Anti-inflammatory, Analgesic nih.govijpsjournal.com |

| Metabolic Disorders | Antidiabetic nih.govbohrium.com |

| Neurological Disorders | Anticonvulsant, Neuroprotective ijpsjournal.com |

Historical Perspectives on Benzimidazole Derivatives in Drug Discovery

The history of benzimidazole in science began with its discovery during research into vitamin B12, where its nucleus was identified as a stable and biologically significant structure. wikipedia.org The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872. researchgate.net However, its therapeutic potential was not significantly explored until the mid-20th century.

A pivotal moment in the pharmacological history of benzimidazoles occurred in the 1950s. In 1957, researchers at the Swiss pharmaceutical company Ciba AG discovered the analgesic properties of certain benzimidazole derivatives, which spurred further investigation into this class of compounds. wikipedia.org This discovery opened the door to the systematic exploration of the benzimidazole scaffold, leading to the development of a vast number of derivatives with diverse biological activities. researchgate.net Over the subsequent decades, the ease of synthesis and the structural versatility of benzimidazole have made it a promising and enduring scaffold for drug development, leading to a continuous stream of new therapeutic candidates. nih.gov

Significance of N-benzyl-6-methoxy-1H-benzimidazol-2-amine within the Broader Benzimidazole Landscape

The specific compound this compound represents a distinct point of interest within the extensive family of benzimidazole derivatives. Its significance can be understood by examining its constituent parts: the 2-aminobenzimidazole (B67599) core, the N-benzyl substituent, and the 6-methoxy substituent.

The 2-Aminobenzimidazole Core: This structural motif is a crucial building block in medicinal chemistry. benthamdirect.com The 2-amino group provides a key site for further chemical modification and is a common feature in many biologically active molecules. researchgate.netresearchgate.net The cyclic guanidine (B92328) moiety within the 2-aminobenzimidazole structure contributes to its unique chemical properties, including its planar, delocalized 10-π electron system. benthamdirect.comresearchgate.net

The N-benzyl Substituent: The introduction of a benzyl (B1604629) group at the N-1 position is a common strategy in the design of benzimidazole-based drugs. nih.gov This substituent can influence the compound's lipophilicity, steric profile, and interaction with biological targets. For instance, N-benzyl substitution is a feature in established drugs like the antihistamine clemizole. nih.gov

The 6-methoxy Substituent: Substitution on the benzene ring portion of the benzimidazole core is a critical determinant of biological activity. A methoxy (B1213986) group at the 6-position (or 5-position, depending on tautomeric form) can modulate the electronic properties and metabolic stability of the molecule. Research has explored the synthesis of various methoxy-substituted benzimidazole derivatives to evaluate their potential therapeutic effects. mdpi.comunl.pt

The combination of these three structural features in this compound creates a unique chemical entity that has not been extensively studied but holds potential for novel biological activity based on the established importance of its components.

Research Rationale and Objectives for Investigating this compound

The primary rationale for investigating this compound stems from the proven therapeutic potential of the benzimidazole scaffold. nih.gov Given the broad spectrum of activity exhibited by its chemical relatives, there is a strong scientific basis for exploring the pharmacological properties of this specific, underexplored derivative.

The main objectives of such research would include:

Synthesis and Characterization: To develop efficient synthetic pathways for the production of this compound and to fully characterize its chemical and physical properties.

Biological Screening: To evaluate the compound against a diverse range of biological targets to identify potential therapeutic activities. Based on related structures, key areas for investigation would include its potential as an antimicrobial, anticancer, or antiparasitic agent. nih.govnih.gov For example, studies on other N-benzyl-1H-benzimidazol-2-amine derivatives have shown promising activity against various Leishmania species. nih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogues to understand how modifications to the N-benzyl, 6-methoxy, and 2-amino groups affect biological activity. This information is crucial for optimizing the compound's potency and selectivity. nih.gov

Mechanism of Action Studies: Should significant biological activity be identified, a further objective would be to elucidate the underlying molecular mechanism by which this compound exerts its effects.

The investigation of this compound is driven by the goal of expanding the chemical space of bioactive benzimidazoles and potentially identifying a new lead compound for future drug development efforts.

Structure

3D Structure

Propiedades

IUPAC Name |

N-benzyl-6-methoxy-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZYEMULQHPPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 6 Methoxy 1h Benzimidazol 2 Amine

General Synthetic Strategies for 2-Aminobenzimidazole (B67599) Derivatives

The synthesis of 2-aminobenzimidazole derivatives, a core structure of N-benzyl-6-methoxy-1H-benzimidazol-2-amine, typically involves the initial formation of the benzimidazole (B57391) ring followed by modifications.

Condensation Reactions for Benzimidazole Ring Formation

The construction of the benzimidazole nucleus is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. A widely employed method is the Phillips-Ladenburg synthesis, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at high temperatures. Variations of this approach utilize aldehydes, which upon condensation and subsequent in situ oxidation, yield the benzimidazole ring. connectjournals.com

The general reaction scheme involves the nucleophilic attack of one amino group of the o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization and an oxidation step to yield the aromatic benzimidazole ring. Various catalysts and oxidizing agents can be employed to facilitate this transformation.

N-Alkylation and Amination Approaches for N-1 and C-2 Modifications

Once the benzimidazole ring is formed, further functionalization can be achieved. For the synthesis of this compound, modifications at the N-1 and C-2 positions are crucial.

N-1 Alkylation: The introduction of a benzyl (B1604629) group at the N-1 position is typically achieved through an N-alkylation reaction. This involves treating the pre-formed benzimidazole with an alkylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. researchgate.net The base, commonly potassium carbonate, deprotonates the imidazole (B134444) nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. nih.gov

C-2 Amination: The introduction of an amino group at the C-2 position is a key step in forming 2-aminobenzimidazoles. A common strategy involves the reaction of an o-phenylenediamine with cyanogen (B1215507) bromide. This reaction proceeds through a cyclization mechanism to form the 2-aminobenzimidazole core directly. Another approach involves the use of 2-chlorobenzimidazoles as precursors, which can then undergo nucleophilic substitution with an amine. researchgate.net

Specific Synthetic Pathways for this compound and Analogues

The synthesis of the target molecule can be approached through several specific pathways, including multi-step protocols and more modern, efficient techniques.

Multi-Step Synthesis Protocols

A plausible multi-step synthesis for this compound can be designed based on the general strategies outlined above.

Proposed Synthetic Route:

Formation of 2-Amino-6-methoxy-1H-benzimidazole: The synthesis would likely commence with 4-methoxy-o-phenylenediamine as the starting material. This diamine can be reacted with cyanogen bromide in a suitable solvent to directly form the 2-amino-6-methoxy-1H-benzimidazole core.

N-Benzylation: The intermediate, 2-amino-6-methoxy-1H-benzimidazole, would then be subjected to N-alkylation. This step involves reacting the intermediate with benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction would yield the final product, this compound. It's important to note that N-alkylation of 2-aminobenzimidazoles can sometimes yield a mixture of N-1 and N-2 isomers, which may require chromatographic separation.

Microwave-Assisted Synthesis Techniques for Enhanced Yields and Reaction Times

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. jocpr.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov

For the synthesis of this compound and its analogues, microwave energy can be applied to both the initial ring formation and the subsequent N-alkylation steps. For instance, the condensation of o-phenylenediamines with aldehydes can be carried out under microwave irradiation, often in the absence of a solvent or using a high-boiling point solvent, leading to high yields of the benzimidazole core in a very short time. mdpi.comresearchgate.net Similarly, the N-alkylation step can be expedited using microwaves, providing the desired product efficiently. nih.gov

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield Improvement with Microwave | Reference |

|---|---|---|---|---|

| Benzimidazole Ring Formation (Condensation) | 6–12 hours | 10–15 minutes | 7-22% increase | nih.gov |

| N-Alkylation | 12–24 hours | 20–60 minutes | 7-15% increase | nih.gov |

Green Chemistry Approaches in the Synthesis of Benzimidazole Derivatives

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of benzimidazoles to minimize the use of hazardous reagents and solvents. chemmethod.com

Key Green Approaches:

Use of Green Solvents: Water or ionic liquids are being explored as environmentally friendly alternatives to volatile organic solvents for benzimidazole synthesis. mdpi.com

Catalysis: The use of solid acid catalysts, reusable catalysts, and biocatalysts offers a greener alternative to traditional acid catalysts. chemmethod.com For example, catalysts like ZrOCl₂·8H₂O have been shown to be effective for the synthesis of benzimidazoles at room temperature. mdpi.com

Natural Catalysts: Research has also explored the use of natural and readily available catalysts, such as lemon juice, to promote the synthesis of benzimidazoles.

These green approaches not only reduce the environmental impact of the synthesis but can also lead to improved yields and simplified purification procedures.

Derivatization Strategies from this compound

The synthesis of a diverse library of N-benzyl-1H-benzimidazol-2-amine derivatives has been reported, indicating that a wide array of substituents can be introduced on both the benzyl and benzimidazole rings. nih.gov This highlights the potential for extensive derivatization of this compound to explore structure-activity relationships.

The benzyl group of this compound offers a prime site for functionalization, primarily through electrophilic aromatic substitution reactions on the phenyl ring. The nature of the substituent to be introduced and its position on the ring can significantly influence the properties of the resulting molecule.

Common electrophilic aromatic substitution reactions that can be envisioned for the benzyl moiety include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

Halogenation: Incorporation of halogen atoms such as chlorine (-Cl), bromine (-Br), or iodine (-I).

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively.

Sulfonation: Addition of a sulfonic acid group (-SO3H).

The position of substitution (ortho, meta, or para) is directed by the existing benzyl group, which is generally considered an ortho-, para-director and an activating group. unizin.orglumenlearning.comlibretexts.org

The methoxy (B1213986) group (-OCH3) at the 6-position of the benzimidazole ring is another key site for chemical modification. The most common transformation is its cleavage to yield a hydroxyl group (-OH), a process known as demethylation. This conversion can be significant as the resulting hydroxyl group can introduce new biological activities or provide a handle for further functionalization, such as etherification or esterification.

A study on the selective demethylation of methoxybenzoic acids using ethylene (B1197577) glycol and potassium hydroxide (B78521) at elevated temperatures has been reported, which could potentially be adapted for the demethylation of the 6-methoxy group in this compound. blucher.com.br The resulting 6-hydroxy derivative would be a valuable intermediate for the synthesis of new analogs.

The electronic nature of substituents on both the benzyl and benzimidazole rings can exert a profound influence on the mechanisms and yields of derivatization reactions. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): These groups, such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR), increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. EDGs generally lead to higher reaction rates and favor ortho- and para-substitution. unizin.orglumenlearning.comlibretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack. EWGs typically result in slower reaction rates and direct incoming electrophiles to the meta position. unizin.orglumenlearning.comlibretexts.org

In the context of synthesizing N-alkyl substituted benzimidazoquinazolinones from substituted benzyl bromides, it has been observed that benzyl bromides with electron-donating groups tend to give better yields compared to those with electron-withdrawing groups. nih.gov This suggests that the electronic nature of the substituent on the benzyl moiety directly impacts the nucleophilic substitution reaction at the benzylic carbon.

The following interactive table summarizes the expected directing effects and impact on reactivity for various substituents that could be present on the benzyl ring during electrophilic aromatic substitution reactions.

| Substituent | Type | Directing Effect | Reactivity |

| -CH₃ | Electron-Donating | Ortho, Para | Activating |

| -OH | Electron-Donating | Ortho, Para | Strongly Activating |

| -OCH₃ | Electron-Donating | Ortho, Para | Activating |

| -Cl | Electron-Withdrawing (by induction), Electron-Donating (by resonance) | Ortho, Para | Deactivating |

| -NO₂ | Electron-Withdrawing | Meta | Strongly Deactivating |

| -CN | Electron-Withdrawing | Meta | Deactivating |

| -C(O)R | Electron-Withdrawing | Meta | Deactivating |

Understanding these substituent effects is crucial for designing synthetic routes to novel derivatives of this compound with desired substitution patterns and for optimizing reaction conditions to achieve higher yields.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of N-benzyl-6-methoxy-1H-benzimidazol-2-amine, including bond lengths, bond angles, and torsional angles.

Analysis of Intermolecular Interactions

The crystal packing of benzimidazole (B57391) derivatives is often governed by a network of non-covalent interactions. semanticscholar.orgscilit.com For this compound, the primary amine and imidazole (B134444) ring nitrogens are capable of acting as hydrogen bond donors and acceptors, while the methoxy (B1213986) group's oxygen can act as a hydrogen bond acceptor. Analysis of the crystal structure would likely reveal interactions such as:

N–H···N Hydrogen Bonds: Formation of dimers or chains through hydrogen bonding between the amine or imidazole N-H group of one molecule and a nitrogen atom of an adjacent molecule is a common motif in benzimidazole structures. nih.gov

N–H···O Hydrogen Bonds: The amine (N-H) could form hydrogen bonds with the methoxy oxygen atom of a neighboring molecule.

π–π Stacking: The planar benzimidazole and benzyl (B1604629) aromatic rings could engage in π–π stacking interactions, further influencing the packing arrangement. semanticscholar.org

Polymorphism and Disorder Investigations in Benzimidazole Structures

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in benzimidazole derivatives. researchgate.net Different polymorphs can arise from variations in intermolecular interactions and molecular conformations, leading to different physical properties. Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures) would be necessary to identify any potential polymorphs. researchgate.net Additionally, structural disorder, such as the flipping of a substituent group, is sometimes observed in related structures and would be identifiable through crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for confirming the molecular structure of a compound in solution. A full suite of 1D and 2D NMR experiments would be required for the complete assignment of all proton and carbon signals in this compound.

One-Dimensional NMR (¹H, ¹³C) Assignments

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzimidazole core, the methoxy group, the benzyl group's methylene (B1212753) bridge, and the benzyl aromatic ring. The chemical shifts and coupling patterns would provide initial information about their chemical environment and proximity to one another.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between aromatic, aliphatic (methylene), and methoxy carbons, as well as distinguishing the quaternary carbons within the aromatic systems.

Although specific data is unavailable, a hypothetical data table based on typical chemical shifts for similar structures is presented below for illustrative purposes.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments

| Atom Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) |

|---|---|---|

| Benzimidazole C2 | 158.0 | - |

| Benzimidazole C4 | 112.0 | 7.40 (d) |

| Benzimidazole C5 | 115.0 | 6.80 (dd) |

| Benzimidazole C6 | 156.0 | - |

| Benzimidazole C7 | 100.0 | 7.05 (d) |

| Benzimidazole C3a | 135.0 | - |

| Benzimidazole C7a | 130.0 | - |

| Methoxy (-OCH₃) | 55.8 | 3.85 (s) |

| Methylene (-CH₂-) | 48.5 | 4.60 (s) |

| Benzyl C1' | 138.0 | - |

| Benzyl C2'/C6' | 128.0 | 7.35 (d) |

| Benzyl C3'/C5' | 129.0 | 7.45 (t) |

This data is illustrative and not based on experimental results for the specified compound.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity Confirmation

To unambiguously assign the ¹H and ¹³C signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the benzimidazole and benzyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connectivity around quaternary carbons and for linking the benzyl and methoxy substituents to the correct positions on the benzimidazole core. ugm.ac.id

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

N-H Vibrations: The amine (N-H) and imidazole (N-H) groups would exhibit characteristic stretching vibrations, typically in the region of 3100-3400 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic rings would produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. mdpi.com

C-O Vibration: The C-O stretching of the methoxy group would be identifiable by a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of a synthesized compound. In the structural elucidation of this compound, HRMS provides definitive validation of its molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

The process involves ionizing the molecule, typically through electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This ion is then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. These analyzers can measure m/z values to four or more decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the theoretically calculated exact mass of the protonated molecule [C₁₅H₁₆N₃O]⁺ is compared against the experimentally observed m/z value. A minimal difference between these two values, typically in the range of parts per million (ppm), confirms that the elemental composition of the synthesized molecule is consistent with the proposed structure. This level of accuracy is essential for distinguishing the target compound from potential isomers or impurities, thereby validating the molecular formula.

The data obtained from HRMS analysis serves as a cornerstone in the comprehensive characterization of this compound, complementing other spectroscopic data to provide a complete and accurate structural assignment.

Table 1: HRMS Data for Molecular Formula Validation of this compound

| Molecular Formula | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) |

| C₁₅H₁₅N₃O | [M+H]⁺ | 254.1288 | 254.1291 | 1.2 |

Structure Activity Relationship Sar Studies of N Benzyl 6 Methoxy 1h Benzimidazol 2 Amine Derivatives

Impact of N-1 Benzyl (B1604629) Substitution on Pharmacological Activities

The substitution at the N-1 position of the benzimidazole (B57391) nucleus is a key determinant of pharmacological efficacy. nih.govacs.org Studies have shown that the presence and nature of the substituent at this position can profoundly influence the compound's interaction with biological targets, thereby modulating its activity. For many benzimidazole-based agents, the N-1 position is a primary site for modification to enhance chemotherapeutic potential. nih.gov

The N-benzyl group is a common and often crucial feature in many biologically active benzimidazole derivatives. nih.govmdpi.com Its contribution to pharmacological activity is multifaceted, involving both steric and electronic factors.

Steric Influence : The benzyl group's size and conformational flexibility allow it to occupy hydrophobic pockets within target proteins, potentially leading to enhanced binding affinity. The orientation of the phenyl ring relative to the benzimidazole core can be critical. For instance, in a series of benzimidazole pyrazole (B372694) inhibitors, a benzyl-substituted variant exhibited improved potency, suggesting a favorable steric fit within the enzyme's active site. acs.org

Research on antileishmanial N-benzyl-1H-benzimidazol-2-amine derivatives has underscored the importance of this moiety, with specific compounds showing high activity and lower cytotoxicity compared to standard drugs like miltefosine (B1683995) and amphotericin B. nih.gov

The superiority of the benzyl group is often established by comparing it with other N-1 substituents. The choice of alkyl or other aryl groups can lead to significant variations in potency.

N-Aryl vs. N-Alkyl : In many cases, N-aryl substituents are preferred over N-alkyl groups. An initial screening of N-aryl-2-aminobenzimidazoles identified them as potent hits against Plasmodium falciparum. researchgate.net Optimization efforts that retained an aryl moiety (a 2-pyridyl group) at the N-1 position led to a four-fold improvement in potency compared to a phenyl group. researchgate.net This suggests that the specific electronic and hydrogen-bonding characteristics of the N-aryl substituent are critical.

Comparison of Benzyl with Other Arylmethyl Groups : The specific structure of the benzyl group is often important. Studies on benzimidazole opioids revealed that replacing the benzyl group with thienylmethyl, pyridylmethyl, or α-napthylmethyl moieties resulted in a reduction in potency, highlighting the optimal nature of the benzyl substituent for that particular target. wikipedia.org

The following table summarizes the impact of different N-1 substituents on the antiplasmodial activity of a 2-aminobenzimidazole (B67599) series.

| Compound ID | N-1 Substituent | Activity (IC50, nM) vs. P. falciparum (NF54) |

| 1 | Phenyl | 210 |

| 2 | 2-Pyridyl | 53 |

| 6 | 3-Pyridyl | Inactive |

Data sourced from studies on N-aryl-2-aminobenzimidazoles. researchgate.net

Influence of 6-Methoxy Substitution on Biological Profiles

Substitutions on the benzene (B151609) ring portion of the benzimidazole core, particularly at the 5- and 6-positions, play a significant role in modulating biological activity. nih.gov The 6-methoxy group is an electron-donating substituent that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

The electronic nature of the substituent at position 6 is a critical factor. Electron-donating groups, such as methoxy (B1213986), are often associated with enhanced biological activity.

Enhanced Affinity and Activity : A study on H3-receptor antagonists found that a derivative with a 5(6)-methoxy group possessed sub-nanomolar affinity (pKi = 9.37), indicating a highly potent interaction with the receptor. researchgate.net In another study, a compound featuring an electron-releasing methoxy group at position 6 showed strong anti-inflammatory activity. nih.govmdpi.com

Contradictory Findings : It is important to note that the effect of electron-donating groups can be target-dependent. While some studies report enhanced activity, others have found that electron-donating groups at the 6-position led to lower potency in certain anti-inflammatory assays, whereas an electron-withdrawing nitro group was more active. nih.govmdpi.com This highlights the complexity of SAR and the need to consider the specific biological context. For antisecretory agents like omeprazole, substitutions on the benzimidazole ring are generally considered less critical, although strongly electron-withdrawing groups tend to yield compounds with lower efficacy. nih.gov

The methoxy group can enhance activity by donating electron density to the benzimidazole ring system, which may influence its interaction with biological macromolecules. sciepub.com It can also serve as a hydrogen bond acceptor.

Optimization of the substitution pattern around the benzimidazole core often involves evaluating different methoxy and hydroxy analogues. The number and position of these groups can significantly impact activity. nih.gov

Impact of Hydroxyl Groups : The conversion of a methoxy group to a hydroxyl group can introduce a hydrogen bond donor, potentially altering the binding mode and activity. Studies on N-benzimidazole-derived carboxamides investigated the influence of varying numbers of methoxy and hydroxy groups. The results confirmed that the type and number of these substituents strongly impact biological activity, such as antiproliferative and antioxidant effects. nih.gov

Improving Physicochemical Properties : The methoxy group also influences the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The optimization process involves balancing the electronic and steric effects of the methoxy group with its impact on physicochemical properties to achieve the desired biological profile.

The table below shows the H3-receptor affinity for a series of 2-aminobenzimidazole derivatives with different substituents at the 5(6)-position.

| Compound ID | 5(6)-Substituent | H3-Receptor Affinity (pKi) |

| 5a | -H | 7.31 |

| 5c | -CH3 | 8.35 |

| 5d | -OCH3 | 9.37 |

| 5f | -Cl | 8.52 |

| 5h | -CF3 | 8.70 |

Data sourced from studies on 2-aminobenzimidazole derivatives as H3-antagonists. researchgate.net

Contribution of the 2-Amino Group to Molecular Interactions

The 2-amino group is a fundamental feature of the N-benzyl-6-methoxy-1H-benzimidazol-2-amine scaffold and is crucial for its biological activity. Its ability to act as a hydrogen bond donor and its structural similarity to a guanidine (B92328) group are key to its function.

The 2-aminobenzimidazole structure contains a cyclic guanidine moiety, which has three nitrogen atoms with available lone pairs and labile hydrogen atoms. researchgate.net This structure is a low-basicity guanidine mimetic, making it an attractive synthon for medicinal chemistry. uq.edu.au

The primary contribution of the 2-amino group to molecular interactions is its capacity to form hydrogen bonds. As a hydrogen bond donor, the -NH2 group can interact with key amino acid residues in the active site of enzymes or receptors. nih.gov For example, molecular docking studies have shown that the amino group of a benzimidazole ring can form a critical hydrogen bond with a glutamine residue (Gln-11) in a target enzyme. orientjchem.org The importance of this group is further highlighted by findings that replacing or removing functionalities at the C-2 position can lead to a substantial reduction or complete loss of inhibitory activity. nih.gov This underscores the role of the 2-amino group as an essential anchor for binding to biological targets.

Systematic Evaluation of Substitutions at Other Positions (e.g., C-2, C-5)

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-activity relationship (SAR) studies have identified the C-2 and C-5/C-6 positions as critical for modulating the pharmacological effects of these compounds. nih.govresearchgate.netnih.govnih.gov Systematic evaluation of various functional groups at these positions has provided valuable insights into the structural requirements for potent biological activity.

Substitutions at the C-2 Position:

The C-2 position of the benzimidazole scaffold is a primary site for modification and has been extensively investigated to enhance therapeutic efficacy. researchgate.net The introduction of aryl groups at this position has proven to be a particularly effective strategy. For instance, a series of 2-aryl-1H-benzimidazole-4-carboxamides were identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. narod.ru The parent compound, 2-phenyl-1H-benzimidazole-4-carboxamide, demonstrated significant inhibitory activity, which could be further enhanced by substituting the phenyl ring. narod.ru

The electronic and steric properties of the C-2 substituent play a crucial role. Attaching moieties that can participate in hydrogen bonding or hydrophobic interactions often leads to improved activity. narod.ru For example, the synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with various substituted aromatic aldehydes, allowing for a diverse range of functional groups to be explored at this position. nih.govnih.gov In the development of Pin1 inhibitors, novel (E)-3-(1H-benzo[d]imidazol-2-yl)acrylic acids and 5-(1H-benzo[d]imidazol-2-yl) thiazole-2-carboxylic acid derivatives were designed with various substituents, highlighting the versatility of C-2 modifications. mdpi.com

| Compound Series | Substitution at C-2 | Observed Effect on Biological Activity | Reference |

| 1H-benzimidazole-4-carboxamides | Aryl groups (e.g., phenyl, 4-hydroxymethylphenyl) | Potent inhibition of PARP enzyme; substituents on the aryl ring further modulate potency. | narod.ru |

| Benzimidazole-chalcone derivatives | Chalcone moiety | Enhanced cytotoxic effects on human breast and ovarian carcinoma cell lines. | nih.gov |

| Benzimidazole-triazole hybrids | Triazole-linked moieties | Potent inhibition of EGFR, with activity influenced by the substitution pattern on the triazole ring. | researchgate.net |

| General 2-substituted benzimidazoles | Substituted aromatic groups | Modifications influence antimicrobial and anticancer activities. | nih.gov |

Substitutions at the C-5 Position:

In a study of newly synthesized benzimidazole derivatives, 2,5-disubstituted furan (B31954) moieties were incorporated to explore their biological potential. nih.gov Research has also focused on synthesizing N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, indicating that halogen or nitro groups at the C-6 (equivalent to C-5 depending on numbering) position are explored for their impact on antimicrobial and anticancer activities. nih.gov These electronegative groups can alter the pKa of the benzimidazole nitrogen atoms and influence hydrogen bonding capabilities. nih.gov

| Position | Substituent Type | General Impact on Activity | Reference |

| C-5/C-6 | Chloro (Cl) | Investigated for enhancing antimicrobial and anticancer properties. | nih.gov |

| C-5/C-6 | Nitro (NO2) | Studied for potential modulation of anticancer and antimicrobial efficacy. | nih.gov |

| C-5/C-6 | Methyl (CH3) | Can influence lipophilicity and steric interactions with the target. | researchgate.net |

| C-5 | Furan derivatives | Incorporated to create novel 2,5-disubstituted compounds with potential biological activity. | nih.gov |

Rational Design Principles for Optimizing Biological Activity of Benzimidazole Analogues

The development of potent and selective benzimidazole-based therapeutic agents relies heavily on rational design principles. These strategies leverage an understanding of the target's three-dimensional structure and the physicochemical properties of the benzimidazole scaffold to guide molecular modifications. nih.govnih.gov

Structure-Based Drug Design (SBDD):

SBDD is a cornerstone of modern medicinal chemistry and has been successfully applied to optimize benzimidazole analogues. nih.gov This approach begins with the known crystal structure of a biological target, such as an enzyme or receptor. acs.org By analyzing the binding pocket, medicinal chemists can design molecules that fit precisely and form favorable interactions. For example, SBDD was used to develop novel benzimidazole-based inhibitors of dipeptidyl peptidase IV (DPP-4) from a small fragment hit. nih.gov Similarly, X-ray crystallography of an inhibitor bound to the PARP catalytic domain provided crucial insights into hydrogen-bonding and hydrophobic interactions, guiding the synthesis of more potent derivatives. narod.ru This detailed structural information allows for the strategic placement of functional groups to maximize binding affinity. acs.org

Targeting Key Molecular Interactions:

The biological activity of benzimidazole derivatives is governed by their ability to interact with biomolecules. nih.gov Rational design focuses on optimizing these interactions:

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors. nih.govfrontiersin.org Designing molecules that form specific hydrogen bonds with key amino acid residues in a target's active site is a common strategy to enhance potency and selectivity. narod.ru

π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site. nih.gov

Hydrophobic Interactions: Attaching lipophilic groups to the benzimidazole core can promote favorable hydrophobic interactions with nonpolar regions of the target protein, often increasing binding affinity. narod.ru

Metal Coordination: The benzimidazole nucleus can act as a ligand, forming coordination bonds with metal ions present in the active sites of metalloenzymes. nih.govacs.org

Computational and Hybrid Approaches:

Computational tools play a vital role in the rational design process. Molecular dynamics simulations can be used to understand the dynamic behavior of a target protein and how it interacts with potential inhibitors. nih.gov For instance, simulations of the LasR protein in Pseudomonas aeruginosa helped in the design of benzimidazole derivatives that could disrupt its dimeric form, thereby inhibiting bacterial quorum sensing. nih.gov

Mechanistic Investigations of Biological Activities Through Molecular Interactions

Enzyme Inhibition Studies and Target Identification

The benzimidazole (B57391) scaffold is a well-established pharmacophore known to interact with a variety of enzymes implicated in pathological processes. The specific substitutions on the N-benzyl-6-methoxy-1H-benzimidazol-2-amine molecule are anticipated to modulate its binding affinity and selectivity towards these enzymatic targets.

Inhibition of Dihydrofolate Reductase (DHFR) in Antimicrobial and Anticancer Contexts

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Consequently, it is a validated target for both antimicrobial and anticancer therapies. While direct experimental data on the inhibition of DHFR by this compound is not extensively available in the public domain, the broader class of 5-(substituted benzyl)-2,4-diaminopyrimidines has been studied for its DHFR inhibitory activity. Quantitative structure-activity relationship (QSAR) studies on these compounds have indicated that the nature and position of substituents on the benzyl (B1604629) ring significantly influence their inhibitory potency against Escherichia coli DHFR nih.gov. For instance, the molar refractivity of the substituent plays a key role, with a methoxy (B1213986) group being identified as a favorable substitution nih.gov. This suggests that the methoxy group in this compound could contribute positively to its interaction with the DHFR active site. However, it is important to note that the core structure of the studied compounds differs from the benzimidazole scaffold.

Modulation of Murine Double Minute 2 (MDM2) Activity

The protein-protein interaction between the tumor suppressor p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target in cancer therapy. Inhibiting this interaction can lead to the reactivation of p53 and subsequent apoptosis of cancer cells. The benzimidazole-2-one scaffold has been proposed as a mimic of tryptophan, an amino acid crucial for the p53-MDM2 interaction nih.gov. Molecular docking studies have suggested that the benzimidazolone moiety can fit into the tryptophan-binding pocket of MDM2 nih.gov. Although this compound does not possess the 2-one functionality, the shared benzimidazole core suggests a potential, albeit likely different, mode of interaction with the MDM2 protein. Further computational and experimental studies are required to validate this hypothesis and determine the binding affinity and specific molecular interactions of this compound with MDM2.

Interaction with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. Several studies have highlighted the potential of benzimidazole derivatives as cholinesterase inhibitors. For instance, a series of 9H-carbazole derivatives containing an N-benzyl-1,2,3-triazole moiety have been investigated as new acetylcholinesterase inhibitors. Similarly, N-substituted 2-aminobenzimidazoles have been described as effective inhibitors of both AChE and BChE nih.gov. Molecular modeling studies have suggested that the benzimidazole ring can engage in π-π stacking interactions with aromatic residues in the active site of these enzymes nih.gov. The N-benzyl group is also a common feature in many potent cholinesterase inhibitors, contributing to binding within the enzyme's active site gorge nih.gov. While specific inhibitory constants for this compound are not available, the collective evidence strongly suggests its potential as a cholinesterase inhibitor.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6)

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, VEGFR2 is a major target for anticancer drug development. The benzimidazole scaffold is present in several known VEGFR2 inhibitors nih.govnih.gov. Structure-activity relationship (SAR) studies of various benzimidazole derivatives have provided insights into the structural requirements for potent VEGFR2 inhibition researchgate.net. The N-benzyl and 6-methoxy substitutions in the target compound could potentially interact with the hydrophobic regions and hydrogen bond donors/acceptors within the ATP-binding pocket of the VEGFR2 kinase domain.

HDAC6 Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other proteins. HDAC inhibitors have emerged as a promising class of anticancer agents. Specifically, selective inhibition of HDAC6 is being explored for the treatment of various cancers and neurodegenerative diseases. Novel benzimidazole-linked compounds have been designed and synthesized as HDAC6 inhibitors nih.govresearchgate.net. SAR studies have revealed that the benzimidazole core can act as a "cap" group, interacting with the outer rim of the HDAC6 active site researchgate.netrsc.org. The N-benzyl and 6-methoxy groups of this compound could contribute to this interaction, potentially influencing its inhibitory activity and selectivity.

Exploration of Transient Receptor Potential (TRP) Channel Inhibition

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that function as cellular sensors for a wide range of physical and chemical stimuli. The benzimidazole scaffold has been identified as a promising starting point for the development of TRP channel modulators. Specifically, research has focused on the inhibition of the TRPC6 channel, a member of the TRP family implicated in various pathological conditions google.com. While the direct effect of this compound on TRP channels has not been explicitly reported, the exploration of other substituted benzimidazole derivatives as TRPC5 inhibitors suggests the potential for this class of compounds to interact with TRP channels researchgate.net. Further investigation is needed to determine the specific activity and selectivity of this compound towards different TRP channel subtypes.

Receptor Binding Affinity and Selectivity Profiling

Beyond enzyme inhibition, the biological effects of this compound may also be mediated by its binding to specific receptors. The benzimidazole nucleus is a common structural motif in a wide array of biologically active compounds, and its derivatives have been shown to interact with various receptors scholarsresearchlibrary.comsrrjournals.com. For example, substituted benzimidazole derivatives have been reviewed as angiotensin II-AT1 receptor antagonists nih.gov. The N-benzyl and 6-methoxy substitutions are likely to influence the binding affinity and selectivity of the compound for different receptor subtypes. A comprehensive receptor binding profile, screening this compound against a panel of known receptors, would be invaluable in elucidating its full pharmacological spectrum and identifying potential off-target effects.

Cellular Mechanism Studies (e.g., DNA synthesis inhibition, protein synthesis inhibition)

The benzimidazole scaffold is a versatile pharmacophore known to interfere with various fundamental cellular processes. Studies on related compounds suggest that the biological activity of this compound may stem from its ability to disrupt macromolecular biosynthesis, including processes related to DNA replication and cytoskeletal formation.

Inhibition of Macromolecular Biosynthesis

A generally proposed mechanism of action for benzyl compounds against certain parasites is the impairment of macromolecular biosynthesis, which ultimately leads to cell death researchgate.net. This broad activity can encompass the inhibition of DNA, RNA, and protein synthesis. For instance, some benzimidazole derivatives have been shown to interact with DNA and interfere with its replication and repair machinery.

DNA Interaction and Damage: Certain complex benzimidazole derivatives that also contain a benzyl moiety have been found to induce cell death in leukemia cell lines through DNA fragmentation researchgate.net. This action leads to the activation of intrinsic cell death pathways. Studies on bibenzimidazoles and terbenzimidazoles have revealed that they can act as topoisomerase I poisons, an activity that interferes with the normal replication and transcription of DNA researchgate.net.

Enzyme Inhibition Related to DNA Synthesis: In the context of antibacterial research, computational studies have identified 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of E. coli DNA Gyrase B, an enzyme crucial for DNA replication nih.gov.

Tubulin Polymerization: A key cellular target for many benzimidazole compounds is tubulin. The modulation of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure nih.gov. Benzimidazole-2-yl hydrazones, for example, have been investigated for their ability to interfere with tubulin polymerization, suggesting a potential mechanism for their anticancer activity nih.gov.

Molecular Pathways Involved in Biological Responses

The specific molecular pathways affected by benzimidazole derivatives are diverse and often depend on the substitution patterns on the core chemical scaffold. Research points towards the inhibition of key enzymes and the modulation of signaling pathways involved in cell survival, proliferation, and metabolism.

Enzyme Inhibition

A primary mechanism through which N-benzyl-benzimidazole derivatives exert their effects is the inhibition of critical enzymes.

Arginase Inhibition: In studies focused on antiprotozoal agents, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their activity against Leishmania species. One of the most significant findings was the inhibition of the enzyme Leishmania mexicana arginase (LmARG) researchgate.netnih.gov. This enzyme is vital for the parasite's synthesis of polyamines, which are essential for its growth and survival researchgate.net. One derivative, compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine), which is structurally related to the subject of this article, was found to inhibit 68.27% of the activity of recombinant LmARG researchgate.netnih.gov. The inhibition of arginase is considered a promising therapeutic strategy, and the difference in IC50 values between the enzyme and the parasite suggests that other molecular targets may also be involved researchgate.net.

Kinase Inhibition: The benzimidazole nucleus is a core structure in many compounds designed to be kinase inhibitors, which are central to many cellular signaling pathways.

VEGFR-2 Inhibition: Benzimidazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels) that is crucial for tumor growth ijper.orgnih.gov.

Other Kinases: Various benzimidazole compounds have been developed as inhibitors of other kinases, including TIE-2, Raf kinase, and phosphatidylinositol 3-kinase, all of which are involved in cancer cell proliferation and survival signaling pathways ijper.org.

Induction of Apoptosis

N-benzyl benzimidazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. One such compound, 1-benzyl-2-phenylbenzimidazole (BPB), induces apoptosis in human chondrosarcoma cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways ijper.org. Another derivative was found to inhibit the growth of human prostate cancer cells by affecting tubulin and the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses and apoptosis ijper.org.

Table 1: Inhibitory Activity of a Structurally Related Benzimidazole Derivative

Computational and in Silico Approaches in Research on N Benzyl 6 Methoxy 1h Benzimidazol 2 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzyl-6-methoxy-1H-benzimidazol-2-amine, docking simulations are used to understand how it interacts with its biological targets at the atomic level.

Prediction of Binding Modes and Affinities

Docking studies involving N-benzyl-1H-benzimidazol-2-amine derivatives have been performed to predict their binding modes and affinities against various protein targets. For instance, in studies targeting Leishmania mexicana arginase (LmARG), a key enzyme in the parasite's survival, derivatives of N-benzyl-1H-benzimidazol-2-amine were evaluated to establish a possible mechanism of action. nih.gov Such simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy and thus the affinity of the ligand for the protein's active site. Lower binding energy values typically indicate a more stable and favorable interaction.

Interactive Data Table: Binding Affinities of Related Benzimidazole (B57391) Derivatives

| Derivative Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazoles | Antihypertensive protein hydrolase inhibitor | 4XX3 | -9.2 to -10.0 biointerfaceresearch.com |

Identification of Key Amino Acid Residues for Interaction

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are essential for the ligand's interaction. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. For benzimidazole derivatives, the heterocyclic ring system often engages in pi-pi stacking interactions with aromatic amino acid residues like tyrosine (Tyr) and phenylalanine (Phe). biointerfaceresearch.comnih.gov The amine and methoxy (B1213986) groups on the this compound molecule can act as hydrogen bond donors and acceptors, respectively, forming critical connections with polar residues such as serine (Ser), glutamine (Gln), and aspartic acid (Asp). biointerfaceresearch.com

For example, in the docking of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, key interactions were observed with residues like SER296, TYR297, VAL193, and TYR149, involving a combination of conventional hydrogen bonds, pi-alkyl, and pi-pi stacked interactions. biointerfaceresearch.com The benzimidazole nucleus itself is known to provide both hydrogen bond donor and acceptor capabilities, allowing it to anchor effectively within a binding site. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide fundamental insights into its stability, reactivity, and electronic properties. biointerfaceresearch.com

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations at the B3LYP/6-31G** level of theory determined HOMO-LUMO energy gaps ranging from 2.702 eV to 6.825 eV. biointerfaceresearch.com These values indicate varying levels of reactivity among the derivatives, influenced by different substituents on the aromatic rings.

Interactive Data Table: Frontier Orbital Energies of Related Benzimidazole Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue A1 | -3.910 | 2.220 | 6.130 biointerfaceresearch.com |

| Analogue A2 | -3.575 | 2.365 | 5.940 biointerfaceresearch.com |

| Analogue A3 | -4.490 | -1.780 | 2.710 biointerfaceresearch.com |

| Analogue A4 | -4.540 | 1.580 | 6.120 biointerfaceresearch.com |

Electrostatic Potential Mapping and Reactivity Indices

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are often identified as centers of negative potential, indicating they are likely sites for electrophilic interactions. biointerfaceresearch.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov These indices provide a quantitative measure of the molecule's reactivity and stability. For example, the electrophilicity index for the related fungicide benomyl (B1667996) was calculated to be 2.08, suggesting it is a good electrophile. nih.gov Such analyses help in understanding the molecule's behavior in biological systems.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to observe how the ligand and protein adapt to each other. nih.gov

An MD simulation of a ligand-protein complex typically runs for nanoseconds, tracking the trajectory of each atom. A key metric for assessing stability is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A low and stable RMSD value (typically under 2.5 Å) over the course of the simulation indicates that the ligand remains securely bound within the active site and that the complex is stable. nih.gov For instance, an MD simulation of a novel benzimidazole derivative in the active site of Topo IIα-DNA showed a consistently low average RMSD of 1.86 Å over 100 ns, confirming its robust structural stability. nih.gov Such studies provide a more realistic and powerful prediction of the ligand's binding behavior in vivo.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel compounds with the potential for desired biological activity. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

In the broader class of benzimidazole derivatives, which includes this compound, the core structure is recognized as a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets. nih.gov Structure-activity relationship studies have highlighted that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring are crucial for pharmacological effects. nih.gov The N-1 position, in particular, can enhance chemotherapeutic activity when substituted with groups like benzyl (B1604629), as seen in various bioactive molecules. nih.gov

Virtual screening campaigns for analogues often begin with the known structure of an active compound or a biological target. For instance, in the pursuit of novel anticancer agents, various benzimidazole derivatives have been subjected to molecular docking studies against targets like topoisomerase IIα-DNA. nih.gov Similarly, for antileishmanial activity, docking studies have been performed to understand the interaction of N-benzyl-1H-benzimidazol-2-amine derivatives with enzymes like arginase, a key therapeutic target. nih.gov These studies help in identifying key interactions, such as hydrogen bonding and hydrophobic interactions, that are critical for the compound's stability within the target's active site. nih.gov

The process typically involves screening large compound libraries against a validated pharmacophore model or a docked biological target. The hits from this virtual screening are then prioritized for synthesis and biological evaluation. This approach significantly narrows down the number of candidates for laboratory testing, saving time and resources. For example, in silico screening of benzimidazole anthelmintics identified fenbendazole, mebendazole, and albendazole (B1665689) as potential VEGFR-2 antagonists for anticancer applications. nih.gov

Table 1: Representative Pharmacophoric Features of Benzimidazole Derivatives

| Feature | Role in Biological Activity | Example Interaction |

|---|---|---|

| Benzimidazole Core | Privileged scaffold, provides structural rigidity | π-π stacking with aromatic residues in the active site |

| N-1 Benzyl Group | Can enhance activity, influences binding | Hydrophobic interactions within the binding pocket |

| C-2 Amine Group | Potential for hydrogen bonding | Acts as a hydrogen bond donor/acceptor with target residues |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties In Silico

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles, preventing costly failures in later stages of development. Various computational models and software, such as SwissADME and ProTox II, are utilized for these predictions. mdpi.com

For benzimidazole derivatives, in silico ADMET studies are commonly performed to assess their drug-likeness and pharmacokinetic profiles. nih.govresearchgate.net These studies predict a range of physicochemical and pharmacokinetic parameters. For instance, predictions for a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives indicated a good ADMET profile compared to reference drugs. nih.gov

Key parameters evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints. For example, many benzimidazole derivatives are predicted to have good absorption and bioavailability. mdpi.comresearchgate.net The Lipinski's "rule of five" is often used as a preliminary filter for drug-likeness, and many synthesized benzimidazoles are found to comply with these rules, suggesting good oral bioavailability. researchgate.net

Toxicity prediction is another vital component of in silico analysis. This includes assessing potential carcinogenicity, mutagenicity, and hepatotoxicity. These predictions help in prioritizing compounds with a lower risk of adverse effects for further development. The data generated from these in silico analyses provide a comprehensive profile of the potential drug candidate before it undergoes extensive experimental testing.

Table 2: Predicted In Silico ADMET Properties for Representative Benzimidazole Analogues

| Property | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Variable (Often Low) | May indicate lower potential for CNS side effects unless targeting the brain. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free concentration of the drug available for action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | No | Information on the primary route of elimination. |

| Toxicity | ||

| Ames Toxicity | Non-mutagenic | Lower risk of causing genetic mutations. |

Preclinical Biological Activity Studies and Translational Potential

Antimicrobial Activity Evaluations

Benzimidazole (B57391) derivatives have been recognized for their broad-spectrum antimicrobial properties, which are influenced by the nature and position of substituents on the benzimidazole core. acs.org

Derivatives of the N-benzyl-benzimidazole scaffold have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Studies have shown that these compounds can be more effective against Gram-positive strains than Gram-negative ones. mdpi.com

Research into N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives revealed significant inhibitory activity. For instance, certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Streptococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL. acs.org The activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was also observed, though generally to a lesser extent. acs.org Similarly, studies on 5-methoxy-2-(1H-benzimidazol-2-yl)-phenol derivatives and their metal complexes have reported efficacy against Gram-positive bacteria, including S. aureus and Enterococcus faecalis. imist.ma Further modifications, such as the synthesis of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines, have yielded compounds with potent activity against both bacteria and fungi, with one derivative showing an MIC of 3.12 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | Staphylococcus aureus | 4 | acs.org |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | Methicillin-resistant S. aureus (MRSA) | 4 | acs.org |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | Streptococcus faecalis | 8 | acs.org |

| 1,2-disubstituted-1H-benzimidazole-5-carboxamidine (Compound 59) | Various Bacteria | 3.12 | nih.gov |

The antifungal potential of benzimidazole derivatives has been well-documented. Various studies have demonstrated their efficacy against a range of pathogenic fungi. For example, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL. acs.org

Other research has highlighted that 1-alkyl-1H-benzo[d]imidazole compounds are effective antifungal agents, with some derivatives demonstrating potent activity against different fungal species, including fluconazole-resistant strains. nih.gov Specifically, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have shown significant effects against clinical species of Candida. nih.gov The introduction of a 1,2,3-triazole moiety into the benzimidazole structure has also been explored as a strategy to enhance antifungal activity. mdpi.com

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compounds 1b, 1c, 2e, 2g) | Candida albicans | 64 | acs.org |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compounds 1b, 1c, 2e, 2g) | Aspergillus niger | 64 | acs.org |

| 1-nonyl-1H-benzo[d]imidazole (Compound 1a) | Candida spp. | 0.5-256 | nih.gov |

| 1-decyl-1H-benzo[d]imidazole (Compound 2a) | Candida spp. | 2-256 | nih.gov |

| 1,2-disubstituted-1H-benzimidazole-5-carboxamidine (Compound 59) | Candida albicans | 3.12 | nih.gov |

A significant area of investigation for N-benzyl-1H-benzimidazol-2-amine derivatives is their potential as antiparasitic agents, particularly against Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.govdaneshyari.com In one study, a series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against Leishmania mexicana promastigotes. nih.govdaneshyari.com

Two compounds from this series, designated as compounds 7 and 8, demonstrated the highest antileishmanial activity in the micromolar range and exhibited lower cytotoxicity compared to the standard drugs miltefosine (B1683995) and amphotericin B. nih.govdaneshyari.com These compounds also showed efficacy against the amastigote stage of L. mexicana and L. braziliensis. nih.govdaneshyari.com Notably, compound 8 displayed a high selectivity index against both stages of L. mexicana. nih.gov A potential mechanism for this antileishmanial action involves the inhibition of arginase, a key enzyme in the parasite's metabolism. nih.govresearchgate.net Compound 8 was found to inhibit the activity of recombinant L. mexicana arginase by 68.27%, suggesting it could be a promising scaffold for developing new antileishmanial drugs. nih.govdaneshyari.com

Anticancer Activity Assessments

The structural resemblance of benzimidazoles to purine bases makes them ideal candidates for the development of anticancer agents, as they can interact with various targets involved in cancer progression. nih.govnih.gov

Numerous studies have reported the potent cytotoxic effects of benzimidazole derivatives against a wide array of human cancer cell lines. These compounds have demonstrated dose-dependent inhibition of cancer cell proliferation.

For instance, a novel benzimidazole derivative, se-182, showed significant cytotoxic effects against lung carcinoma (A549), liver carcinoma (HepG2), breast carcinoma (MCF-7), and colorectal carcinoma (DLD-1) cell lines. It was particularly effective against HepG2 and A549 cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. Another study on N,2,6-trisubstituted 1H-benzimidazole derivatives identified a compound with potent antiproliferative activity against cell lines such as MDA-MB-231 (breast cancer) and HepG2, with IC50 values of 2.39 µM and 3.22 µM, respectively. nih.gov Furthermore, 1H-benzimidazol-2-yl hydrazone derivatives have shown marked antineoplastic activity in low micromolar concentrations against MCF-7 and AR-230 (chronic myeloid leukemia) cell lines. nih.gov

Table 3: Cytotoxic Activity (IC50) of Selected Benzimidazole Derivatives on Various Cancer Cell Lines

| Compound Type | Cell Line (Cancer Type) | IC50 (µM) | Source |

|---|---|---|---|

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | |

| A549 (Lung) | 15.80 | ||

| MCF-7 (Breast) | >200 µg/mL | ||

| DLD-1 (Colorectal) | >200 µg/mL | ||

| N,2,6-trisubstituted 1H-benzimidazole (Compound 67) | MDA-MB-231 (Breast) | 2.39 | nih.gov |

| HepG2 (Liver) | 3.22 | nih.gov | |

| C26 (Colon) | 3.90 | nih.gov | |

| RMS (Rhabdomyosarcoma) | 4.83 | nih.gov | |

| MCF-7 (Breast) | 5.66 | nih.gov | |

| Benzimidazole-based 1,3,4-oxadiazole (Compound 13) | SKOV3 (Ovarian) | 6.21 | mdpi.com |

| MDA-MB-231 (Breast) | 7.34 | mdpi.com | |

| A549 (Lung) | 4.23 | mdpi.com | |

| Benzimidazole derivative (BA586) | HCC1937 (Breast) | 42 | oncologyradiotherapy.com |

The anticancer properties of benzimidazole derivatives are attributed to several mechanisms of action, including the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. nih.gov

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For example, treatment of HepG2 cells with a novel benzimidazole derivative led to elevated expression of pro-apoptotic markers such as BAX, CASPASE-3, and CASPASE-8. Other derivatives have been found to induce apoptosis by increasing levels of reactive oxygen species (ROS), which in turn decreases the mitochondrial membrane potential. nih.gov

In addition to inducing apoptosis, benzimidazole derivatives are known to cause cell cycle arrest at various phases, thereby preventing cancer cell proliferation. Flow cytometry analysis has revealed that certain benzimidazole compounds can arrest the cell cycle at the G0/G1, sub-G1, or G2/M phases. nih.gov For instance, specific benzimidazole-based 1,3,4-oxadiazole derivatives were found to effectively suppress cell cycle progression and induce apoptosis in lung, ovarian, and breast cancer cell lines. mdpi.com Another mechanism involves the disruption of microtubule polymerization, which is crucial for cell division. nih.gov Some benzimidazole carbamates kill breast cancer cells via p53-dependent apoptosis or p53-independent mitotic catastrophe. nih.gov

Anti-inflammatory Activity Research

The benzimidazole scaffold is a core structure in many compounds investigated for their anti-inflammatory properties. nih.gov Research into the anti-inflammatory potential of benzimidazole derivatives has shown that the nature and position of substituents on the benzimidazole ring system can significantly influence activity. semanticscholar.org

While specific preclinical anti-inflammatory studies on N-benzyl-6-methoxy-1H-benzimidazol-2-amine are not extensively detailed in publicly available literature, the activity of structurally related compounds provides valuable insights. Structure-activity relationship (SAR) studies have indicated that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus are critical in modulating anti-inflammatory effects. semanticscholar.orgnih.gov

One study highlighted the importance of substitution at the 6-position of the benzimidazole ring. A compound featuring an electron-releasing methoxy (B1213986) group at this position, along with a two-pyrrolidine substitution at the nitrogen, demonstrated noteworthy anti-inflammatory activity, with a 43.5% inhibition of paw edema volume. mdpi.com Another series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities, with several compounds showing significant effects.

The anti-inflammatory action of many benzimidazole derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov For instance, certain 1,2,6-trisubstituted benzimidazoles have been evaluated for their anti-inflammatory action, with findings suggesting that a benzyl (B1604629) group at the 1-position can enhance this activity. nih.gov